Comprehensive Technical Guide on 2-Chlorobenzyl Methyl Sulfoxide: Properties, Synthesis, and Applications
Comprehensive Technical Guide on 2-Chlorobenzyl Methyl Sulfoxide: Properties, Synthesis, and Applications
Executive Summary
2-Chlorobenzyl methyl sulfoxide (also known historically as DS-30) is a highly specialized organosulfur compound characterized by a sulfoxide moiety bridging a methyl group and an ortho-chlorinated benzyl ring. In contemporary research, it serves as a critical building block in medicinal chemistry, particularly in ligand-based virtual screening for anti-malarial agents, and acts as an environmental indicator for trace pollutant transformation[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthesis protocols, and pharmacological significance.
Physicochemical Profiling & Structural Causality
The unique behavior of 2-chlorobenzyl methyl sulfoxide is dictated by the interplay between the highly polarized sulfur-oxygen double bond and the sterically demanding ortho-chlorobenzyl group.
Structural Mechanics
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Pyramidal Chirality: The sulfoxide sulfur atom possesses a tetrahedral geometry where a non-bonding lone pair occupies one vertex. Because the energy barrier to pyramidal inversion is exceptionally high (>35 kcal/mol), the compound exists as stable enantiomers at room temperature[2]. Unless specifically resolved via asymmetric synthesis, it is typically handled as a racemic mixture.
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Steric and Electronic Effects: The chlorine atom at the ortho position of the benzene ring exerts a strong electron-withdrawing inductive effect (-I) while simultaneously creating significant steric hindrance. This steric bulk restricts the free rotation of the benzyl-sulfur bond, locking the molecule into specific conformational states that are highly relevant for precise ligand-receptor docking in virtual screening[1].
Quantitative Data Summary
The following table consolidates the verified physicochemical parameters of 2-chlorobenzyl methyl sulfoxide[3].
| Property | Value | Causality / Significance |
| IUPAC Name | 1-chloro-2-(methylsulfinylmethyl)benzene | Standardized nomenclature defining connectivity. |
| CAS Registry Number | 23413-66-3 | Primary identifier for chemical databases. |
| Molecular Formula | C₈H₉ClOS | Dictates the exact mass and isotopic distribution. |
| Molecular Weight | 188.67 g/mol | Optimal size for small-molecule drug design (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 36.3 Ų | Indicates excellent membrane permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | The highly polarized S=O bond acts as a strong H-bond acceptor. |
| Rotatable Bonds | 2 | Provides moderate conformational flexibility for receptor binding. |
Experimental Synthesis: Highly Selective Mono-Oxidation
The synthesis of 2-chlorobenzyl methyl sulfoxide requires the precise mono-oxidation of its sulfide precursor (2-chlorobenzyl methyl sulfide). Traditional oxidants (like excess H₂O₂) often lead to overoxidation, producing the unwanted sulfone derivative. To ensure self-validating scientific integrity, we detail a modern, highly selective photocatalytic protocol using trichloroacetonitrile (CCl₃CN)[4].
Step-by-Step Protocol: CCl₃CN-Mediated Photo-Oxidation
This protocol leverages a radical-mediated pathway that selectively stops at the sulfoxide oxidation state, preventing sulfone formation.
Reagents & Equipment:
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2-Chlorobenzyl methyl sulfide (1.0 mmol, Starting Material)
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Trichloroacetonitrile (CCl₃CN) (0.15 mmol, Catalyst)
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Methanol (MeOH) (5.0 mL, Solvent)
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UV LED photoreactor (395–400 nm)
Procedure:
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Reaction Setup: In a 10 mL transparent borosilicate glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-chlorobenzyl methyl sulfide in 5.0 mL of HPLC-grade methanol.
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Catalyst Addition: Add 0.15 equivalents (0.15 mmol) of CCl₃CN to the solution. Causality: CCl₃CN acts as a radical initiator under UV light, facilitating the transfer of atmospheric oxygen to the sulfide without generating the highly reactive peroxy species that cause overoxidation[4].
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Photocatalysis: Leave the vial open to the ambient air (O₂ is the stoichiometric oxidant). Irradiate the stirring mixture with a 395–400 nm UV light source at room temperature for approximately 7 hours.
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The highly polar sulfoxide will elute significantly lower (lower Rf) than the non-polar sulfide precursor.
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Workup & Purification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in dichloromethane (DCM) and wash with distilled water (3 × 10 mL) to remove residual CCl₃CN and polar byproducts.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure 2-chlorobenzyl methyl sulfoxide.
Workflow for the highly selective photo-catalyzed oxidation of 2-chlorobenzyl methyl sulfide.
Applications in Pharmacology and Environmental Science
Pharmacological Utility
Historically, 2-chlorobenzyl methyl sulfoxide was investigated under the developmental code DS-30 . In 1973, Nishikawa and Kikuchi demonstrated that DS-30 exhibits significant diuretic action in in vivo rat models[5]. Crucially, this diuretic effect was proven to be mediated by an adrenergic mechanism , highlighting the compound's ability to interact with complex neuro-cardiovascular pathways[5].
In modern drug development, the compound's rigid ortho-chloro structure and polar sulfoxide hinge make it an ideal candidate for ligand-based virtual screening . It is currently utilized as a structural template for the in silico design and optimization of novel anti-malarial compounds[1].
Environmental Exposure Assessment
Beyond pharmacology, 2-chlorobenzyl methyl sulfoxide serves a critical role in environmental chemistry. Due to the predictable oxidation pathways of organosulfur compounds in nature, this specific sulfoxide is utilized as a reliable indicator for the exposure assessment of transformation products derived from organic trace pollutants[1]. By quantifying the ratio of the sulfide precursor to this sulfoxide in water samples, environmental scientists can accurately map the oxidative stress and degradation timelines of localized ecosystems.
Dual utility of 2-chlorobenzyl methyl sulfoxide in pharmacology and environmental exposure assessment.
References
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National Center for Biotechnology Information (NIH). "o-Chlorobenzyl methyl sulfoxide | C8H9ClOS | CID 168109 - PubChem." PubChem Database. Available at:[Link]
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American Chemical Society (ACS). "Trichloroacetonitrile-Mediated Oxidation of Sulfides and Benzylic C–H Bonds via Photoexcited Radical Reactions under Clean Conditions." Organic Letters. Available at:[Link]
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Nishikawa, K., & Kikuchi, S. "Involvement of Adrenergic Mechanism in the Diuretic Action of o-Chlorobenzyl Methyl Sulfoxide (DS-30) in the Rat." ResearchGate. Available at:[Link]
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AS-1 (Axel). "85-5805-15 o-Chlorobenzyl Methyl Sulfoxide 100mg CAS No:23413-66-3." Product Specifications & Applications. Available at:[Link]
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University of Liverpool Repository. "New Methods of Asymmetric Oxidation." Thesis/Dissertation. Available at:[Link]
